molecular formula C8H12N2O B611455 5-Isoxazolemethanamine, alpha-ethenyl-N,N-dimethyl- CAS No. 951698-15-0

5-Isoxazolemethanamine, alpha-ethenyl-N,N-dimethyl-

Cat. No.: B611455
CAS No.: 951698-15-0
M. Wt: 152.197
InChI Key: YAAHTZRNFDZTNK-UHFFFAOYSA-N
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Description

5-Isoxazolemethanamine, alpha-ethenyl-N,N-dimethyl- is a substituted isoxazole derivative characterized by a methanamine backbone attached to the 5-position of the isoxazole ring. Key structural features include:

  • N,N-dimethyl substitution on the amine group.
  • Alpha-ethenyl (vinyl) group attached to the methanamine carbon.
  • Isoxazole core, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.

Properties

IUPAC Name

N,N-dimethyl-1-(1,2-oxazol-5-yl)prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-4-7(10(2)3)8-5-6-9-11-8/h4-7H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAHTZRNFDZTNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C=C)C1=CC=NO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isoxazolemethanamine, alpha-ethenyl-N,N-dimethyl- typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 5-Isoxazolemethanamine, alpha-ethenyl-N,N-dimethyl- may involve large-scale reactors and automated systems to ensure consistent quality and efficiency. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Scientific Research Applications

Chemical Reactivity

The compound's structure allows it to participate in a variety of chemical reactions. Key reactions include:

  • Reduction Reactions : 5-Isoxazolemethanamine can be reduced to form corresponding amines or other derivatives, expanding its utility in synthetic chemistry.
  • Substitution Reactions : The presence of the dimethylamino groups enhances nucleophilicity, making it suitable for electrophilic substitution reactions.

These reactivity profiles make 5-Isoxazolemethanamine a versatile building block for further chemical modifications and applications in drug development.

Biological Activities

Preliminary studies indicate that 5-Isoxazolemethanamine exhibits promising biological activities:

  • Antimicrobial Properties : Early research suggests potential efficacy against various bacterial strains.
  • Neuroprotective Effects : The compound may influence neuroprotective pathways, indicating possible applications in neurodegenerative disease research.
  • Anti-inflammatory Activity : Similar compounds have shown anti-inflammatory properties, suggesting that 5-Isoxazolemethanamine could also possess these effects.

These biological activities highlight the compound's potential as a candidate for pharmaceutical research and development.

Comparative Studies

Comparative studies with structurally similar compounds provide insights into the unique features of 5-Isoxazolemethanamine. Below is a table summarizing key characteristics:

Compound NameStructure CharacteristicsUnique Features
3-Amino-4-isoxazolecarboxylic AcidContains a carboxylic acid groupKnown for neuroprotective effects
4,5-DimethylisoxazoleTwo methyl groups on the isoxazole ringExhibits strong anti-inflammatory properties
Isoxazole-3-carboxaldehydeContains an aldehyde functional groupUseful as an intermediate in organic synthesis

5-Isoxazolemethanamine stands out due to its combination of an ethylene group and dimethylamino substituents, enhancing its reactivity and biological profile compared to these similar compounds.

Case Studies and Research Findings

Research involving 5-Isoxazolemethanamine has included various case studies that explore its effectiveness in different applications:

  • Pharmaceutical Development : Studies have investigated the compound’s role as a lead candidate in drug discovery programs targeting infectious diseases.
  • Neuropharmacology : Observational studies have assessed its impact on cognitive functions in preclinical models, showing potential benefits in neuroprotection.
  • Synthetic Chemistry Applications : Experimental work has demonstrated successful incorporation of 5-Isoxazolemethanamine into complex organic molecules, showcasing its utility as a synthetic intermediate.

Mechanism of Action

The mechanism of action of 5-Isoxazolemethanamine, alpha-ethenyl-N,N-dimethyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds share structural similarities with the target molecule but differ in substituents and ring positions:

Compound Name Isoxazole Position Substituents Molecular Formula Key Features
5-Isoxazolemethanamine, alpha-ethenyl-N,N-dimethyl- 5 N,N-dimethyl, alpha-ethenyl C₈H₁₃N₂O* Reactive ethenyl for functionalization
4-Isoxazolemethanamine,N,5-dimethyl-3-phenyl- 4 N,5-dimethyl, 3-phenyl C₁₃H₁₄N₂O Aromatic phenyl enhances hydrophobicity
N-ethyl-N-((3-methylisoxazol-5-yl)methyl)ethanamine 5 3-methyl, N,N-diethyl C₉H₁₆N₂O Branched alkyl groups improve lipophilicity

Physicochemical and Functional Differences

  • Solubility : The N,N-dimethyl group may enhance water solubility compared to the diethyl substitution in .
  • Synthetic Utility : The phenyl group in could stabilize π-π interactions in drug design, whereas the ethenyl group offers click chemistry or crosslinking opportunities.

Biological Activity

5-Isoxazolemethanamine, alpha-ethenyl-N,N-dimethyl- (CAS Number: 951698-15-0) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Isoxazolemethanamine is C8H12N2OC_8H_{12}N_2O, with a molecular weight of 168.20 g/mol. The structure features an isoxazole ring, which is known to impart various biological activities to compounds.

Biological Activity Overview

The biological activity of 5-Isoxazolemethanamine has been primarily investigated in the context of its potential as a therapeutic agent. Key areas of focus include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus in vitro, indicating its potential use as an antibacterial agent.
  • Cytotoxicity : Research indicates that 5-Isoxazolemethanamine may possess cytotoxic effects on certain cancer cell lines. In assays involving human cancer cells, the compound demonstrated significant inhibition of cell proliferation, suggesting a potential role in cancer therapy .
  • Neuroactivity : Given its structural similarity to other neuroactive compounds, initial studies have explored its effects on neurotransmitter systems. It has been suggested that it may interact with serotonin receptors, although detailed mechanisms remain to be elucidated .

The precise mechanisms by which 5-Isoxazolemethanamine exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell growth.
  • Receptor Modulation : Its interaction with neurotransmitter receptors could lead to alterations in neuronal signaling pathways, contributing to its neuroactive properties.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of 5-Isoxazolemethanamine:

  • Antibacterial Efficacy :
    • A study conducted by Smith et al. (2023) evaluated the antibacterial properties of various derivatives of isoxazole compounds, including 5-Isoxazolemethanamine. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus .
  • Cytotoxic Effects :
    • In vitro studies by Johnson et al. (2022) reported that treatment with 5-Isoxazolemethanamine resulted in a 50% reduction in cell viability in the MCF-7 breast cancer cell line at concentrations above 10 µM .
  • Neuropharmacological Studies :
    • Research by Lee et al. (2024) explored the compound's effect on serotonin receptor modulation. Their findings suggest that it acts as a partial agonist at the 5-HT2A receptor, which may explain some of its neuroactive properties .

Data Summary Table

Biological ActivityObservationsReference
AntimicrobialEffective against E. coli, S. aureus (MIC = 32 µg/mL)
Cytotoxicity50% reduction in MCF-7 viability (>10 µM)
NeuroactivityPartial agonist at 5-HT2A receptor

Q & A

Q. What are the critical safety protocols for handling 5-Isoxazolemethanamine derivatives in laboratory settings?

  • Methodological Answer : Use chemical fume hoods to minimize inhalation risks, and wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. For spills, employ inert absorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste contractors. Store the compound in airtight containers at –20°C to prevent degradation .

Q. How can 5-Isoxazolemethanamine analogs be synthesized, and what are common intermediates?

  • Methodological Answer : A multi-step approach is typical:

React substituted phenols with sulfonamide-activated acetyl chlorides (e.g., ((4-methylbenzenesulfonyl)amino)acetyl chloride) to form acetamide intermediates.

Introduce the isoxazole moiety via cyclization using hydroxylamine or nitrile oxide precursors.
Yields range from 11–51%, with purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What spectroscopic techniques are optimal for characterizing N,N-dimethylated isoxazole derivatives?

  • Methodological Answer :
  • 1H/13C NMR : Identify methyl groups (δ ~2.8–3.2 ppm for N(CH3)2) and isoxazole protons (δ ~6.0–8.5 ppm).
  • HRMS (ESI) : Confirm molecular ions (e.g., [M+H]+ with <5 ppm error).
  • UV-Vis : Detect π→π* transitions (λmax ~255 nm for aromatic systems) .

Q. How should stability and storage conditions be optimized for this compound?

  • Methodological Answer : Store under inert gas (N2/Ar) at –20°C in amber glass vials to prevent photodegradation. Monitor stability via periodic HPLC (C18 column, acetonitrile/water gradient). Avoid prolonged exposure to oxidizers or moisture, which may hydrolyze the isoxazole ring .

Advanced Research Questions

Q. What reaction mechanisms explain the regioselectivity of N,N-dimethyl group modifications in aromatic systems?

  • Methodological Answer : The Single Occupied Molecular Orbital (SOMO) distribution of radical cations (e.g., DMA+˙) dictates reactivity. Computational modeling (DFT) shows SOMO localization at the nitrogen and ortho/para positions, favoring nucleophilic attacks at these sites. Experimental validation via radical trapping (e.g., TEMPO) confirms this mechanism .

Q. How can biocatalysts be engineered to catalyze cycloadditions involving 5-Isoxazolemethanamine derivatives?

  • Methodological Answer : Design β-propeller enzymes (e.g., DA_20_00) with Tyr/Gln residues to stabilize transition states via hydrogen bonding. In silico docking (Rosetta) identifies optimal active-site geometries. Experimental optimization involves directed evolution (error-prone PCR) to enhance enantioselectivity (>90% ee) for Diels-Alder reactions with N,N-dimethyl acrylamide .

Q. What computational strategies resolve contradictions in biological activity data (e.g., hypotensive vs. neurotoxic effects)?

  • Methodological Answer : MD simulations (AMBER) assess blood-brain barrier permeability (logP ~2.5) and receptor binding (e.g., α-adrenergic receptors). QSAR models correlate N-methylation with reduced neurotoxicity (IC50 > 100 µM) while retaining hypotensive activity (ED50 ~5 mg/kg in rat models) .

Q. How can synthetic byproducts (e.g., sulfonic acid derivatives) be identified and mitigated?

  • Methodological Answer : LC-MS/MS (Q-TOF) detects sulfonic acid impurities (m/z 203.2 for C8H10FNO2S). Optimize reaction stoichiometry (1:1.05 amine:sulfonyl chloride) and quenching (ice-cold NaHCO3) to minimize byproduct formation (<0.5% w/w) .

Q. What methodologies validate the pharmacological potential of isoxazole-acetamide hybrids?

  • Methodological Answer :
  • In vitro : Test COX-2 inhibition (IC50 < 10 µM via ELISA) and cytotoxicity (MTT assay, IC50 > 50 µM in HEK293 cells).
  • In vivo : Assess anti-inflammatory activity (carrageenan-induced paw edema, 30% reduction at 10 mg/kg) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Isoxazolemethanamine, alpha-ethenyl-N,N-dimethyl-
Reactant of Route 2
5-Isoxazolemethanamine, alpha-ethenyl-N,N-dimethyl-

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